molecular formula C33H38ClN3O5 B12756885 6-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate CAS No. 109758-29-4

6-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate

Cat. No.: B12756885
CAS No.: 109758-29-4
M. Wt: 592.1 g/mol
InChI Key: ZEPAKLUQXAUWLF-UHFFFAOYSA-N
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Description

6-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate is a complex organic compound with a unique structure that includes a piperidinone core, a piperazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate typically involves multiple steps, starting with the preparation of the piperidinone core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For example, the synthesis may involve the use of p-chlorophenylamine, diphenylmethyl chloride, and piperazine under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also include purification steps such as recrystallization and chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

6-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(p-chlorophenyl)-β-alaninate HCl
  • Ethyl 9-[6-p-chloroanilino]purineacetate

Uniqueness

6-(p-Chlorophenyl)-1-(3-(4-(diphenylmethyl)-1-piperazinyl)propyl)-2-piperidinone oxalate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

109758-29-4

Molecular Formula

C33H38ClN3O5

Molecular Weight

592.1 g/mol

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-6-(4-chlorophenyl)piperidin-2-one;oxalic acid

InChI

InChI=1S/C31H36ClN3O.C2H2O4/c32-28-17-15-25(16-18-28)29-13-7-14-30(36)35(29)20-8-19-33-21-23-34(24-22-33)31(26-9-3-1-4-10-26)27-11-5-2-6-12-27;3-1(4)2(5)6/h1-6,9-12,15-18,29,31H,7-8,13-14,19-24H2;(H,3,4)(H,5,6)

InChI Key

ZEPAKLUQXAUWLF-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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